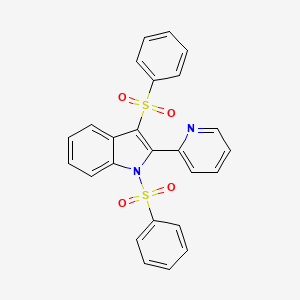![molecular formula C12H13N3OS B14397664 1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine CAS No. 88090-91-9](/img/structure/B14397664.png)
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the methoxyphenyl group and the thiadiazole ring contributes to its unique chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of 1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with propenylamine under basic conditions to yield the target compound .
Analyse Des Réactions Chimiques
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as urease, which is involved in the hydrolysis of urea. By binding to the active site of the enzyme, the compound prevents the conversion of urea to ammonia and carbon dioxide, thereby exerting its inhibitory effect. Additionally, the compound can interact with cellular receptors and signaling pathways, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine can be compared with other similar compounds, such as:
1-[3-(4-Methoxyphenyl)-1,2,4-triazol-5-yl]prop-1-en-2-amine: This compound contains a triazole ring instead of a thiadiazole ring, which can result in different chemical and biological properties.
1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]prop-1-en-2-amine:
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-ol: The hydroxyl group in this compound can influence its solubility and reactivity compared to the amine derivative.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the thiadiazole scaffold in medicinal chemistry and material science.
Propriétés
Numéro CAS |
88090-91-9 |
|---|---|
Formule moléculaire |
C12H13N3OS |
Poids moléculaire |
247.32 g/mol |
Nom IUPAC |
1-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine |
InChI |
InChI=1S/C12H13N3OS/c1-8(13)7-11-14-12(15-17-11)9-3-5-10(16-2)6-4-9/h3-7H,13H2,1-2H3 |
Clé InChI |
HZHVMMMJWPVDCW-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=NC(=NS1)C2=CC=C(C=C2)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



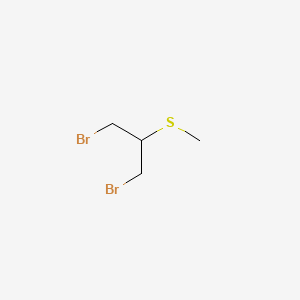
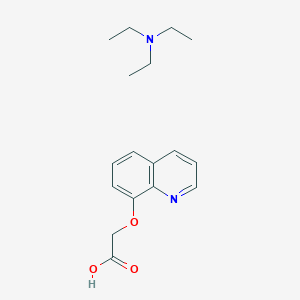
![(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide](/img/structure/B14397607.png)
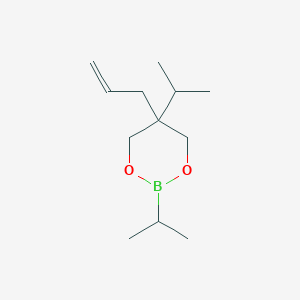
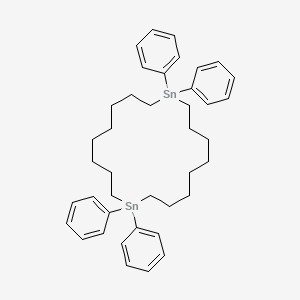
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397624.png)
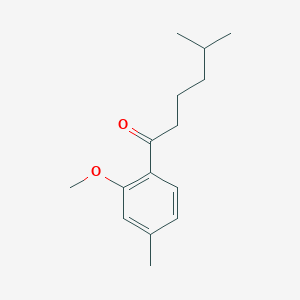
![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)

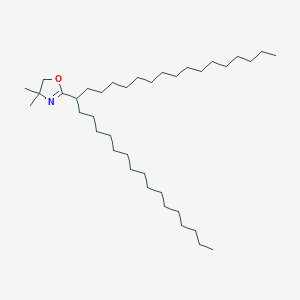

![3-[2-(3-Methylphenoxy)ethyl]aniline](/img/structure/B14397643.png)
